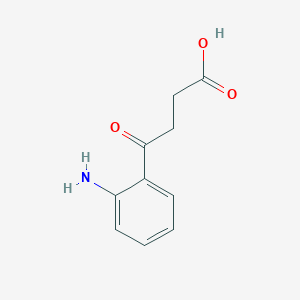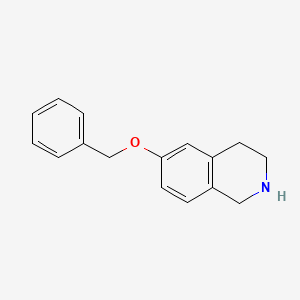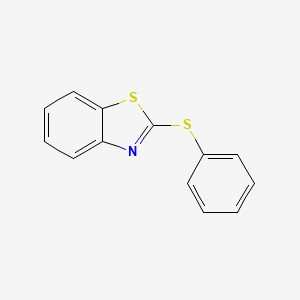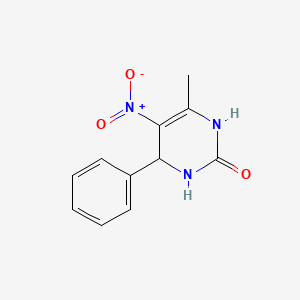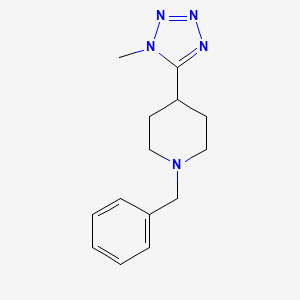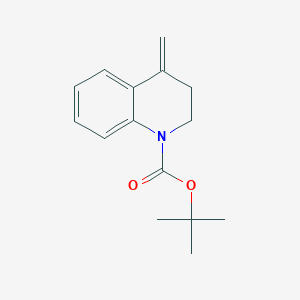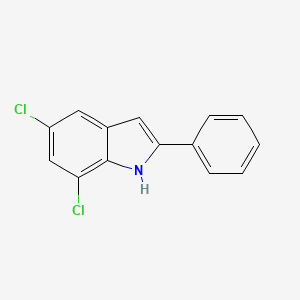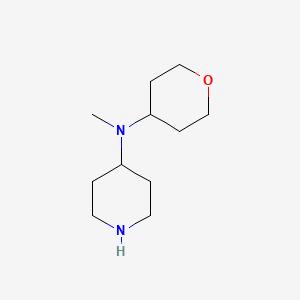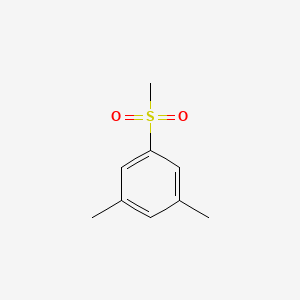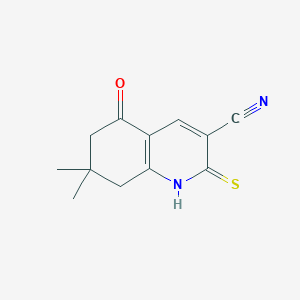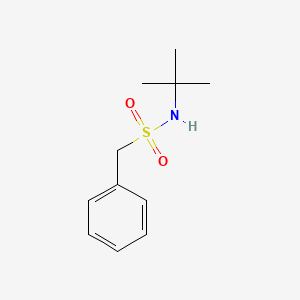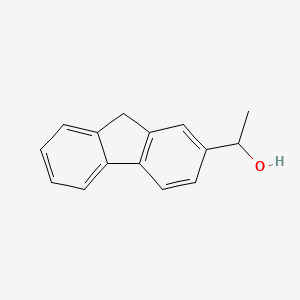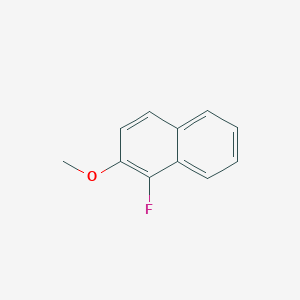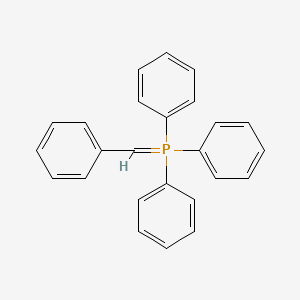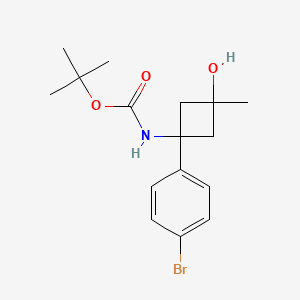
Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate: is a complex organic compound with the molecular formula C15H22BrNO3. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a bromophenyl group and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bromophenyl-substituted cyclobutyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) and a solvent like acetonitrile (MeCN) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality .
化学反応の分析
Types of Reactions: tert-Butyl N-[trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include phenyl-substituted derivatives.
- Substitution products vary depending on the nucleophile used .
科学的研究の応用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
作用機序
The mechanism of action of Tert-butyl trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutylcarbamate involves its interaction with specific molecular targets. The bromophenyl group allows for strong binding to target proteins, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
類似化合物との比較
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(4-bromophenyl)cyclopropylcarbamate
Uniqueness: tert-Butyl N-[trans-1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate is unique due to the presence of the cyclobutyl ring with a hydroxyl group. This structure provides distinct chemical properties, such as increased stability and specific reactivity, which are not observed in similar compounds .
特性
分子式 |
C16H22BrNO3 |
|---|---|
分子量 |
356.25 g/mol |
IUPAC名 |
tert-butyl N-[1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate |
InChI |
InChI=1S/C16H22BrNO3/c1-14(2,3)21-13(19)18-16(9-15(4,20)10-16)11-5-7-12(17)8-6-11/h5-8,20H,9-10H2,1-4H3,(H,18,19) |
InChIキー |
YMRQKVDSGVATKW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


